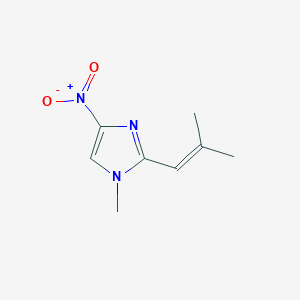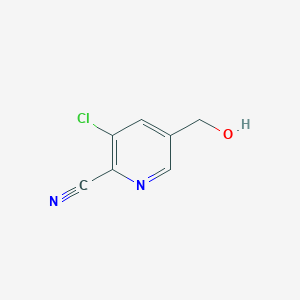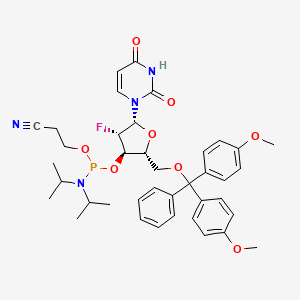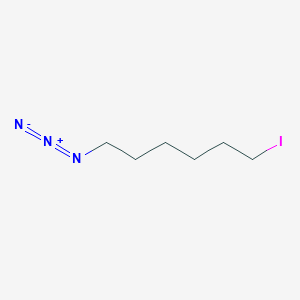![molecular formula C10H9FN2 B3346413 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- CAS No. 1187449-15-5](/img/structure/B3346413.png)
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in various diseases, including cancer .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves the use of solid forms and specific reagents . Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination. These reactions predominantly occur at the 3-position of the compound, although nitration at the 2-position has also been observed . Common reagents used in these reactions include nitric acid for nitration and bromine for bromination. The major products formed from these reactions are typically substituted derivatives of the original compound .
Applications De Recherche Scientifique
It has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in the development and progression of various tumors . In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion . Additionally, its low molecular weight makes it an appealing lead compound for further optimization in drug development .
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- involves targeting specific molecular pathways. It exerts its effects by inhibiting FGFR signaling, which is essential for tumor growth and survival . By binding to the FGFRs, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- can be compared with other similar compounds, such as other pyrrolo[2,3-b]pyridine derivatives. These compounds also exhibit inhibitory activity against FGFRs, but the presence of the cyclopropyl and fluoro groups in 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- enhances its potency and selectivity . Similar compounds include 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents, which may vary in their efficacy and specificity .
Propriétés
IUPAC Name |
2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLNYRWNXCBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN=C3N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)




![methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3346425.png)

